Salicylaldehyde imine

Catalog No.
S587768
CAS No.
3117-61-1
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde imine

CAS Number

3117-61-1

Product Name

Salicylaldehyde imine

IUPAC Name

2-methanimidoylphenol

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h1-5,8-9H

InChI Key

BPELEZSCHIEMAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=N)O

Canonical SMILES

C1=CC=C(C(=C1)C=N)O

The exact mass of the compound Salicylaldehyde imine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Salicylaldehyde imine, also known as salicylaldehyde-derived imine, is a compound formed from the reaction of salicylaldehyde with primary amines. This compound is characterized by the presence of an imine functional group (C=NC=N) linked to a salicylaldehyde moiety, which consists of a benzene ring with both hydroxyl and aldehyde substituents. The unique feature of salicylaldehyde imine is its ability to engage in intramolecular hydrogen bonding due to the proximity of the hydroxyl and imine groups, which contributes to its stability and distinct chemical properties .

, including:

  • Formation of Coordination Complexes: Salicylaldehyde imine acts as a flexible ligand for transition metals, forming coordination complexes with elements from groups 13 and 14 .
  • Reversible Imine Formation: The imine can revert to its aldehyde and amine components under certain conditions, demonstrating dynamic behavior in solution .
  • Condensation Reactions: The compound can participate in further condensation reactions with other nucleophiles, leading to the formation of more complex structures .

Salicylaldehyde imine and its derivatives exhibit various biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show effectiveness against bacterial strains, making them candidates for pharmaceutical applications.
  • Antioxidants: The presence of hydroxyl groups in salicylaldehyde imine contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress .
  • Ligands in Biochemical Studies: Salicylaldehyde imines are utilized in coordination chemistry to study metal-ligand interactions relevant to biological systems.

Several methods exist for synthesizing salicylaldehyde imine:

  • Direct Condensation: Reacting salicylaldehyde with primary amines under mild conditions typically yields salicylaldehyde imine. This reaction can occur in various solvents or even in aqueous media, facilitated by intramolecular hydrogen bonding that stabilizes the product .
  • Use of Catalysts: Employing acid or base catalysts can enhance the reaction rate and yield during the synthesis process.
  • Alternative Routes: Other synthetic pathways include using salicylaldehyde derivatives or modifying existing amines to introduce functional groups that enhance reactivity .

Salicylaldehyde imine has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes used in catalysis and material science.
  • Pharmaceuticals: The biological properties of its derivatives make them candidates for drug development, particularly in antimicrobial and antioxidant therapies.
  • Organic Synthesis: Salicylaldehyde imines are useful intermediates in organic synthesis, facilitating the construction of complex organic molecules through further reactions .

Studies on salicylaldehyde imine have focused on its interaction with various metal ions and other ligands. These interactions often reveal insights into:

  • Stability of Metal Complexes: The strength and nature of bonding between salicylaldehyde imine and metal ions can be influenced by factors such as pH and solvent polarity.
  • Dynamic Behavior: The reversible nature of imine formation allows for studies on kinetic parameters and thermodynamic stability in coordination complexes .

Salicylaldehyde imine shares structural features with several related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
3-HydroxybenzaldehydeHydroxyl group at position 3Lacks intramolecular hydrogen bonding
4-HydroxybenzaldehydeHydroxyl group at position 4Similar reactivity but different coordination properties
SalicylaldoximeDerived from salicylaldehyde with hydroxylamineExhibits different biological activities
Salicylic AcidContains a carboxylic acid groupMore acidic; used in anti-inflammatory applications
SalicylanilideImine derived from salicylaldehyde and anilineShows distinct biological activity compared to salicylaldehyde imine

Salicylaldehyde imine's unique property lies in its internal hydrogen bonding capability, which influences its stability and reactivity compared to other hydroxybenzaldehydes . This characteristic allows it to function effectively as a ligand in coordination chemistry while also participating in diverse

Salicylaldehyde imine derivatives, also known as Schiff bases derived from salicylaldehyde, are primarily synthesized through condensation reactions between salicylaldehyde and various primary amines [1]. This reaction involves the nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of salicylaldehyde, followed by the elimination of water to form the characteristic carbon-nitrogen double bond (C=N) of imines [7]. The mechanism proceeds through several distinct steps, beginning with nucleophilic addition and culminating in the formation of the imine product [8].

The condensation reaction mechanism between salicylaldehyde and primary amines follows a stepwise process that includes nucleophilic addition, proton transfer, protonation of the hydroxyl group, water elimination, and deprotonation [10]. In the initial step, the nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a tetrahedral carbinolamine intermediate [5]. This intermediate subsequently undergoes dehydration to yield the final imine product [7] [8].

The synthesis of salicylaldehyde imine derivatives through condensation reactions with primary amines typically employs conventional heating methods, often using ethanol as the solvent with reflux conditions for approximately 2 hours [17]. The reaction conditions and yields vary depending on the nature of the primary amine used, as demonstrated in Table 1.

Table 1: Condensation Reactions of Salicylaldehyde with Primary Amines

Primary AmineReaction ConditionsYield (%)Product
AnilineEthanol, reflux, 2h88N-salicylideneaniline
4-MethylanilineEthanol, reflux, 2h85N-salicylidene-4-methylaniline
4-MethoxyanilineEthanol, reflux, 2h92N-salicylidene-4-methoxyaniline
4-ChloroanilineEthanol, reflux, 3h80N-salicylidene-4-chloroaniline
BenzylamineEthanol, reflux, 2h86N-salicylidenebenzylamine
CyclohexylamineEthanol, reflux, 2h83N-salicylidenecyclohexylamine
EthylenediamineEthanol, reflux, 2h83N,N'-bis(salicylidene)ethylenediamine

Research findings indicate that the electronic properties of the primary amine significantly influence both the reaction rate and yield [1] [17]. Electron-donating groups on aromatic amines, such as methoxy groups, enhance the nucleophilicity of the nitrogen atom, resulting in higher yields as observed with 4-methoxyaniline (92%) [17]. Conversely, electron-withdrawing groups, such as chloro substituents, decrease the nucleophilicity, leading to slightly lower yields and potentially requiring extended reaction times, as seen with 4-chloroaniline (80% yield, 3h reaction time) [17].

The condensation reaction between salicylaldehyde and bifunctional amines, such as ethylenediamine, results in the formation of bis-imine products [1]. These bis-imines, exemplified by N,N'-bis(salicylidene)ethylenediamine, have gained significant attention due to their ability to act as tetradentate ligands in coordination chemistry [17]. The reaction proceeds through a similar mechanism but involves the condensation of two molecules of salicylaldehyde with one molecule of the diamine [1] [17].

Solvent Effects on Imine Formation Kinetics

The choice of solvent plays a crucial role in determining the kinetics and efficiency of imine formation reactions between salicylaldehyde and primary amines [3]. Solvents influence various aspects of the reaction, including the stability of intermediates, the rate of water elimination, and the overall equilibrium position [8]. Understanding these solvent effects is essential for optimizing reaction conditions and maximizing yields [3] [24].

The dielectric constant of the solvent significantly impacts the rate of imine formation [18]. Polar protic solvents, such as water and alcohols, stabilize charged intermediates formed during the reaction, while also facilitating proton transfer steps [8] [24]. However, the presence of water can shift the equilibrium toward hydrolysis, potentially reducing yields unless water is continuously removed from the reaction mixture [10].

Research has demonstrated that the pH of the reaction medium critically affects imine formation kinetics, particularly in aqueous or partially aqueous systems [5]. The rate of imine formation is generally highest near pH 4-5, where there exists an optimal balance between amine nucleophilicity and protonation of the hydroxyl leaving group [8] [10]. At lower pH values (<3), the amine becomes extensively protonated, reducing its nucleophilicity and slowing the reaction [5]. Conversely, at higher pH values (>8), the poor leaving group ability of the hydroxide ion impedes the water elimination step [10].

The following table summarizes the effects of various solvents on the kinetics of salicylaldehyde imine formation:

Table 2: Solvent Effects on Imine Formation Kinetics

SolventDielectric ConstantReaction Time (h)Conversion (%)pH Optimum
Water80.104.0655-6
Methanol32.702.088N/A
Ethanol24.502.085N/A
Isopropanol19.903.080N/A
Acetonitrile37.503.075N/A
Toluene2.386.060N/A
Dichloromethane8.935.065N/A
Water/Ethanol (1:1)52.301.5925-6

The data reveals that mixed solvent systems, particularly water/ethanol mixtures, often provide optimal conditions for imine formation, combining the benefits of both solvents [18]. The water component facilitates proton transfer processes, while the ethanol component helps shift the equilibrium toward product formation by reducing water activity [18] [24]. This synergistic effect results in faster reaction times and higher conversions compared to either pure solvent alone [18].

The mechanism of imine formation is significantly influenced by solvent properties, as outlined in the following table:

Table 3: Mechanism of Salicylaldehyde Imine Formation

StepDescriptionRate-Determining FactorSolvent Effect
1. Nucleophilic AdditionNucleophilic attack of the primary amine nitrogen on the carbonyl carbon of salicylaldehydeNucleophilicity of amine, electrophilicity of carbonylPolar protic solvents stabilize charged intermediates
2. Proton TransferProton transfer from the protonated amine to the alkoxide oxygen forming a neutral carbinolamine intermediateProton transfer efficiencyProtic solvents facilitate proton transfer
3. Protonation of Hydroxyl GroupProtonation of the hydroxyl group of the carbinolamine under acidic conditionspH of reaction medium (optimal at pH 4-5)Acidic media promote protonation
4. Water EliminationElimination of water molecule to form an iminium ionLeaving group ability (protonated hydroxyl)Water-removing conditions favor forward reaction
5. DeprotonationDeprotonation of the iminium ion nitrogen to form the final imine productBase strength in mediumPolar aprotic solvents can enhance rate

Recent kinetic studies have demonstrated that the rate-determining step in imine formation can shift depending on the solvent and pH conditions [22]. In aqueous solutions at optimal pH (4-5), the water elimination step typically becomes rate-limiting [22]. However, in non-aqueous solvents, the initial nucleophilic attack may become the rate-determining step, particularly with less nucleophilic amines [24].

Green Chemistry Approaches in Aqueous Media

The growing emphasis on sustainable chemistry has led to the development of various green chemistry approaches for the synthesis of salicylaldehyde imine derivatives [9]. These methodologies aim to reduce environmental impact by minimizing solvent use, decreasing energy consumption, and employing catalytic systems that enhance reaction efficiency [12]. Aqueous media have emerged as particularly promising reaction environments for environmentally benign imine synthesis [9] [16].

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost [4]. However, the traditional synthesis of imines in water faces challenges due to the unfavorable equilibrium position, which tends to favor hydrolysis rather than condensation [9]. Recent advances have overcome these limitations through various innovative approaches [12] [16].

The pH control of aqueous reactions has proven critical for successful imine formation in water [10]. As demonstrated in the following table, the pH significantly influences both the rate and yield of salicylaldehyde imine formation:

Table 4: Effect of pH on Salicylaldehyde Imine Formation in Aqueous Media

pH RangeRateLimiting FactorYield (%)
<3SlowAmine protonation (non-nucleophilic)40
4-5FastOptimal balance between nucleophilicity and protonation90
6-7ModerateDecreased protonation of hydroxyl leaving group75
8-9SlowPoor leaving group ability of hydroxide55
>10Very SlowCompeting hydrolysis reaction30

Several green chemistry approaches have been developed for the synthesis of salicylaldehyde imine derivatives in aqueous media, as summarized in the following table:

Table 5: Green Chemistry Approaches for Salicylaldehyde Imine Synthesis in Aqueous Media

MethodSolventTemperature (°C)TimeYield (%)Green Chemistry Principles
ConventionalEthanol782h85Conventional
Ultrasound-assistedWater3030min88Energy efficiency
Microwave-assistedWater6010min92Energy efficiency
MechanochemicalSolvent-free2515min80Solvent elimination
BiocatalyticWater/Buffer373h75Biocatalysis
Surfactant-mediatedWater/SDS251h90Catalysis

Ultrasound-assisted synthesis represents a significant advancement in green chemistry approaches for salicylaldehyde imine formation [4]. The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure regions that accelerate the reaction while maintaining overall mild conditions [4]. This method reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods [4] [16].

Microwave irradiation has emerged as another powerful tool for green synthesis of salicylaldehyde imines [9]. The direct and efficient heating provided by microwaves dramatically reduces reaction times to just minutes, while also enhancing yields [9]. Studies have shown that microwave-assisted synthesis in water can achieve yields of up to 92% in as little as 10 minutes, representing a substantial improvement over conventional methods [9] [12].

Surfactant-mediated synthesis in aqueous media offers another green approach to salicylaldehyde imine formation [18]. Surfactants create micellar environments that can concentrate reactants, exclude water from the reaction site, and stabilize transition states [18]. Sodium dodecyl sulfate (SDS) has proven particularly effective, enabling high yields (90%) under mild conditions (25°C) with relatively short reaction times (1 hour) [18].

Specific examples of green chemistry approaches for salicylaldehyde imine synthesis are detailed in the following table:

Table 6: Specific Examples of Green Chemistry Approaches for Salicylaldehyde Imine Synthesis

Green MethodSpecific ExampleReaction TimeYield (%)Green Chemistry Advantages
Water as SolventSalicylaldehyde + aniline in water at pH 51 h85Environmentally benign solvent, reduced waste
Solvent-Free GrindingNeat grinding of salicylaldehyde with benzylamine15 min82No solvent, energy efficient, reduced waste
Microwave IrradiationMicrowave heating of salicylaldehyde + 4-aminophenol in water5 min95Energy efficient, reduced reaction time
Ultrasound AssistanceUltrasonic irradiation of salicylaldehyde + ethylenediamine in water20 min90Energy efficient, mild conditions
BiocatalysisEnzyme-catalyzed condensation in phosphate buffer3 h78Renewable catalysts, mild conditions, high selectivity
Deep Eutectic SolventsCholine chloride:glycerol (1:2) as reaction medium30 min88Biodegradable solvents, low toxicity, recyclable

Recent innovations include the use of deep eutectic solvents (DES) as environmentally benign reaction media for salicylaldehyde imine synthesis [23]. These systems, typically composed of hydrogen bond donors and acceptors, offer advantages such as biodegradability, low toxicity, and recyclability [23]. Choline chloride:glycerol mixtures have shown particular promise, enabling efficient imine formation under mild conditions with good yields [23].

The development of "one-pot" green synthesis methods for imine-based compounds in water represents another significant advancement [9]. These approaches eliminate the need for harsh organic solvents and often reduce the number of synthetic steps, thereby minimizing waste generation [9]. High-yield syntheses (>90%) have been achieved using these methods, demonstrating their practical viability for sustainable chemistry applications [9] [12].

XLogP3

1.3

Other CAS

3117-61-1

Dates

Last modified: 02-18-2024

Explore Compound Types